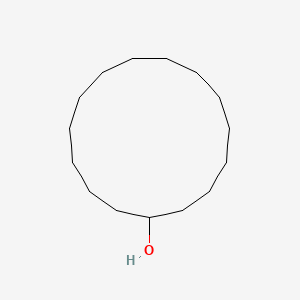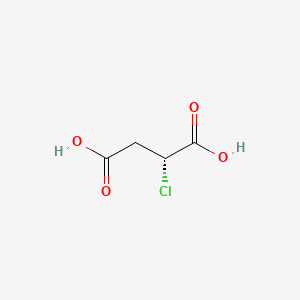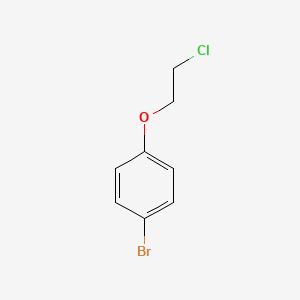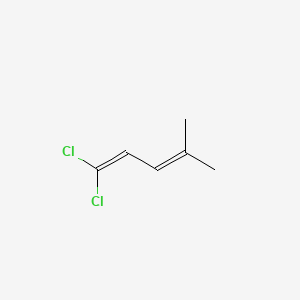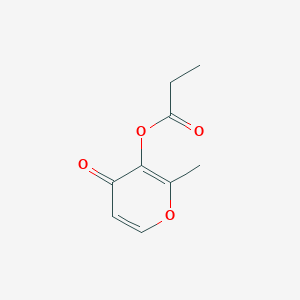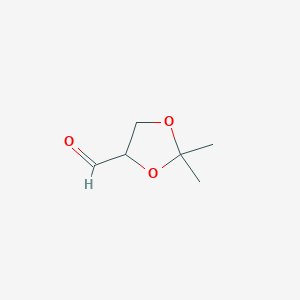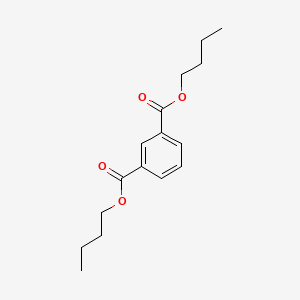
Dibutyl isophthalate
概要
説明
Dibutyl isophthalate (DBP) is an organic compound commonly used as a plasticizer due to its low toxicity and wide liquid range . It is a colorless oil, although impurities often render commercial samples yellow . It is also known as Dibutyl benzene-1,2-dicarboxylate .
Synthesis Analysis
DBP is synthesized by the esterification of phthalic anhydride with normal butyl alcohol (n-butanol), in the presence of concentrated sulfuric acid as a catalyst at a temperature range from 120°C to 150°C .Molecular Structure Analysis
The molecular formula of DBP is C16H22O4 . It has a molar mass of 278.344 Da and a monoisotopic mass of 278.151794 Da .Chemical Reactions Analysis
The degradation of DBP leads to phthalic acid and 1-butanol . Monobutyl phthalate (MBP) is its major metabolite .Physical And Chemical Properties Analysis
DBP is a colorless transparent oily liquid with a slight aromatic odor . It is insoluble in water, soluble in common organic solvents, and hydrocarbons . It has a density of 1.05 g/cm3 at 20°C, a melting point of -35°C, and a boiling point of 340°C .科学的研究の応用
Environmental Impact
Dibutyl isophthalate (DBP) has been identified as an environmental pollutant, particularly affecting soil microbiomes. Wang et al. (2016) found that DBP contamination in black soils led to a significant reduction in the richness and diversity of both bacterial and fungal communities, indicating a disruptive impact on the soil ecosystem Wang et al., 2016. Similarly, Kong et al. (2019) observed that DBP contamination remodeled the fungal community in agricultural systems, affecting soil health and agricultural productivity Kong et al., 2019.
Health Risks
Extensive research has been conducted on the health risks associated with DBP exposure. For instance, Li et al. (2013) noted that DBP adversely affects immune functions in murine macrophages, which are crucial for immune response, suggesting a potential risk for immune system dysregulation Li et al., 2013.
Industrial and Agricultural Applications
DBP is used widely as a plasticizer in various industrial and agricultural products. The study by Hauser and Calafat (2005) provides an overview of the uses and metabolism of phthalates, including DBP, in different industrial contexts Hauser & Calafat, 2005.
Impact on Aquatic Life
Research also extends to the impact of DBP on aquatic life. Sajla et al. (2019) demonstrated that DBP exposure caused ovarian toxicity in the freshwater fish Pseudetroplus maculatus, indicating potential ecological risks to aquatic ecosystems Sajla et al., 2019.
Advances in Detection Methods
Significant advances have been made in developing sensitive detection methods for DBP. For instance, Chen et al. (2017) described a noncontact DBP sensor based on wireless-electrodeless Quartz Crystal Microbalance, highlighting the progress in monitoring environmental DBP concentrations Chen et al., 2017.
Safety And Hazards
将来の方向性
Biodegradation of phthalates using microorganisms could play a significant role in the removal of these harmful compounds from the environment . This approach is more efficient and sustainable than physical and chemical technologies . Future research perspectives include increasing the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health .
特性
IUPAC Name |
dibutyl benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-10-19-15(17)13-8-7-9-14(12-13)16(18)20-11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWOUQJIMLDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021696 | |
| Record name | Dibutyl isophthlate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl isophthalate | |
CAS RN |
3126-90-7 | |
| Record name | 1,3-Dibutyl 1,3-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3126-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl isophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003126907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl isophthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibutyl isophthlate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBUTYL ISOPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JXO0GKJ2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



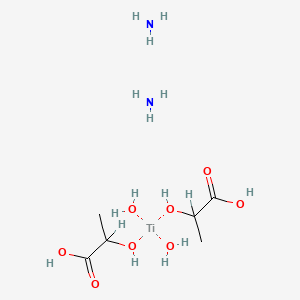
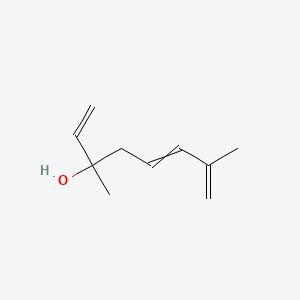
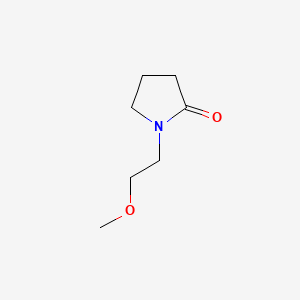

![Propanenitrile, 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1583696.png)
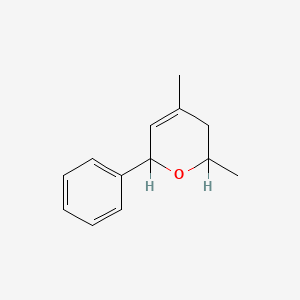
![1-[Bis[3-(dimethylamino)propyl]amino]propan-2-ol](/img/structure/B1583699.png)
![2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B1583700.png)
